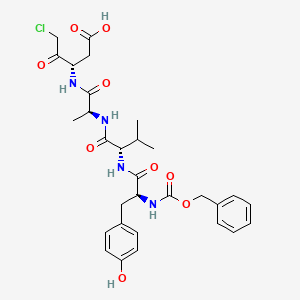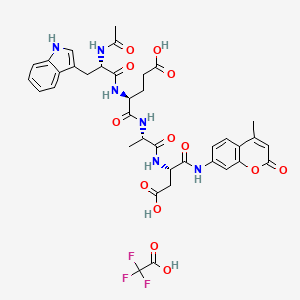
Ac-Trp-Glu-Ala-Asp-AMC.TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Ac-Trp-Glu-Ala-Asp-AMC.TFA is a fluorogenic substrate used primarily in biochemical assays to measure the activity of caspase enzymes, particularly caspase 1.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Trp-Glu-Ala-Asp-AMC.TFA involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process typically includes the following steps:
Coupling: The amino acids are sequentially added to a solid resin support, starting with the C-terminal amino acid.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Trp-Glu-Ala-Asp-AMC.TFA: primarily undergoes enzymatic cleavage reactions. When exposed to caspase 1, the peptide bond between aspartic acid and the fluorogenic group 7-amino-4-methylcoumarin is cleaved, releasing the fluorescent molecule.
Common Reagents and Conditions
Reagents: Caspase 1 enzyme, buffer solutions (e.g., phosphate-buffered saline).
Conditions: The reaction is typically carried out at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product of the enzymatic reaction is free 7-amino-4-methylcoumarin, which exhibits fluorescence that can be measured to quantify enzyme activity .
Wissenschaftliche Forschungsanwendungen
Ac-Trp-Glu-Ala-Asp-AMC.TFA: is widely used in scientific research for:
Biochemical Assays: To measure the activity of caspase 1 in various biological samples.
Drug Discovery: Screening potential inhibitors of caspase 1, which could be therapeutic targets for inflammatory diseases.
Cell Biology: Studying apoptosis and inflammatory pathways in cell cultures
Wirkmechanismus
The compound exerts its effects by serving as a substrate for caspase 1. Upon cleavage by the enzyme, the fluorogenic group 7-amino-4-methylcoumarin is released, which can be detected by its fluorescence. This allows researchers to measure the activity of caspase 1 and study its role in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Ac-Trp-Glu-Ala-Asp-AMC.TFA: is unique due to its specific sequence and fluorogenic properties. Similar compounds include:
Ac-Val-Glu-Ile-Asp-AMC: Another caspase substrate with a different peptide sequence.
Ac-Tyr-Val-Ala-Asp-AMC: Used for measuring the activity of caspase 3.
Ac-Trp-Glu-His-Asp-AMC: A substrate for caspase 8.
These compounds differ in their peptide sequences and the specific caspases they target, making This compound particularly useful for studying caspase 1 activity.
Eigenschaften
Molekularformel |
C37H39F3N6O13 |
|---|---|
Molekulargewicht |
832.7 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C35H38N6O11.C2HF3O2/c1-17-12-31(47)52-28-14-21(8-9-22(17)28)39-34(50)27(15-30(45)46)41-32(48)18(2)37-33(49)25(10-11-29(43)44)40-35(51)26(38-19(3)42)13-20-16-36-24-7-5-4-6-23(20)24;3-2(4,5)1(6)7/h4-9,12,14,16,18,25-27,36H,10-11,13,15H2,1-3H3,(H,37,49)(H,38,42)(H,39,50)(H,40,51)(H,41,48)(H,43,44)(H,45,46);(H,6,7)/t18-,25-,26-,27-;/m0./s1 |
InChI-Schlüssel |
ZCRDADLKXGATGV-FRSNKCIVSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10799240.png)

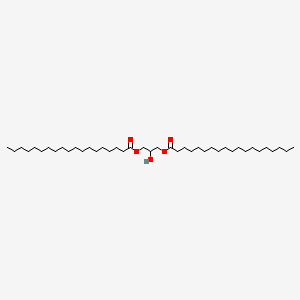
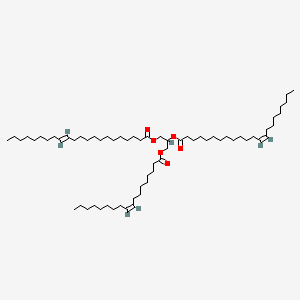


![Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B10799252.png)
![3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B10799261.png)
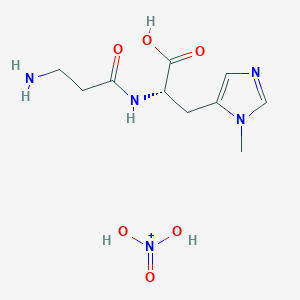
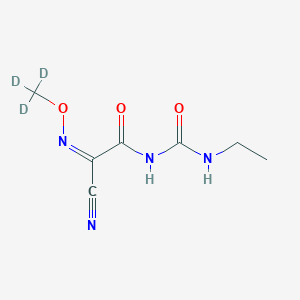
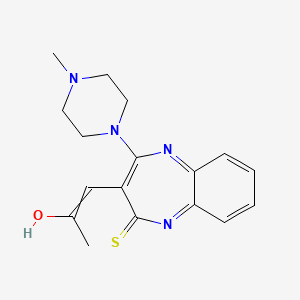
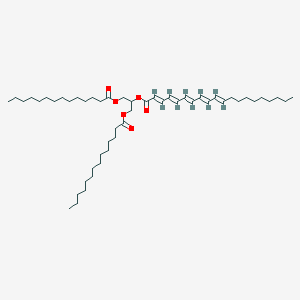
![(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B10799305.png)
